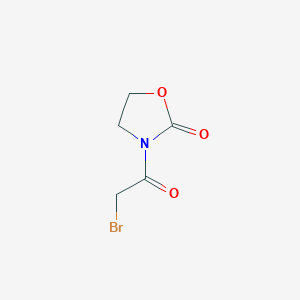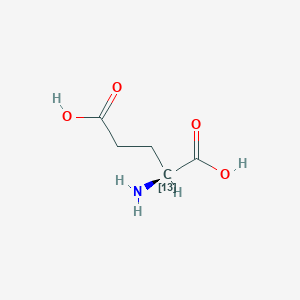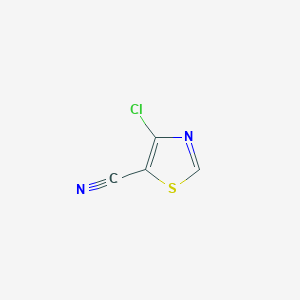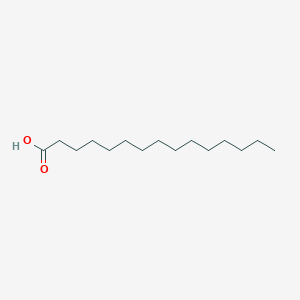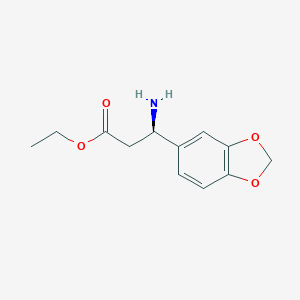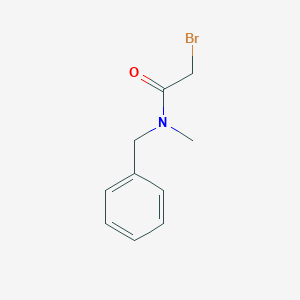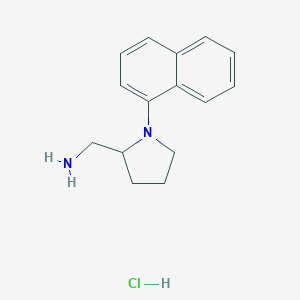
(+-)-1-(1-Naphthalenyl)-2-pyrrolidinemethanamine monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+-)-1-(1-Naphthalenyl)-2-pyrrolidinemethanamine monohydrochloride, also known as Naphyrone, is a synthetic designer drug that belongs to the class of cathinones. It was first synthesized in 2006 and has been used as a recreational drug due to its stimulant effects. However,
Mécanisme D'action
(+-)-1-(1-Naphthalenyl)-2-pyrrolidinemethanamine monohydrochloride acts as a reuptake inhibitor of dopamine, serotonin, and norepinephrine. It increases the levels of these neurotransmitters in the brain, leading to increased stimulation and euphoria. However, the exact mechanism of action is not fully understood.
Biochemical and Physiological Effects:
(+-)-1-(1-Naphthalenyl)-2-pyrrolidinemethanamine monohydrochloride has been shown to increase heart rate, blood pressure, and body temperature. It also causes pupil dilation, dry mouth, and decreased appetite. Long-term use of (+-)-1-(1-Naphthalenyl)-2-pyrrolidinemethanamine monohydrochloride has been associated with cardiovascular and neurological damage.
Avantages Et Limitations Des Expériences En Laboratoire
(+-)-1-(1-Naphthalenyl)-2-pyrrolidinemethanamine monohydrochloride has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. It also has a high affinity for the monoamine transporters, making it a useful tool for studying the effects of these neurotransmitters. However, its recreational use has led to legal restrictions on its use and availability, limiting its availability for research purposes.
Orientations Futures
There are several future directions for research on (+-)-1-(1-Naphthalenyl)-2-pyrrolidinemethanamine monohydrochloride. One potential area of study is its potential as a treatment for depression and other psychiatric disorders. Another area of study is its effects on the cardiovascular and neurological systems, particularly with long-term use. There is also potential for the development of new cathinone derivatives with improved therapeutic properties. Overall, (+-)-1-(1-Naphthalenyl)-2-pyrrolidinemethanamine monohydrochloride has significant potential for scientific research and further study is warranted.
Méthodes De Synthèse
(+-)-1-(1-Naphthalenyl)-2-pyrrolidinemethanamine monohydrochloride can be synthesized using a variety of methods, including reductive amination, Mannich reaction, and reductive alkylation. The most common method involves the reaction of 1-naphthaldehyde, pyrrolidine, and formaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified and converted to the hydrochloride salt.
Applications De Recherche Scientifique
(+-)-1-(1-Naphthalenyl)-2-pyrrolidinemethanamine monohydrochloride has been studied extensively for its potential therapeutic applications. It has been shown to have an affinity for the monoamine transporters, including dopamine, serotonin, and norepinephrine transporters. This makes it a potential candidate for the treatment of depression, attention deficit hyperactivity disorder (ADHD), and other psychiatric disorders.
Propriétés
Numéro CAS |
142469-65-6 |
|---|---|
Nom du produit |
(+-)-1-(1-Naphthalenyl)-2-pyrrolidinemethanamine monohydrochloride |
Formule moléculaire |
C15H19ClN2 |
Poids moléculaire |
262.78 g/mol |
Nom IUPAC |
(1-naphthalen-1-ylpyrrolidin-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C15H18N2.ClH/c16-11-13-7-4-10-17(13)15-9-3-6-12-5-1-2-8-14(12)15;/h1-3,5-6,8-9,13H,4,7,10-11,16H2;1H |
Clé InChI |
OXXCGKBHFSXLPH-UHFFFAOYSA-N |
SMILES |
C1CC(N(C1)C2=CC=CC3=CC=CC=C32)CN.Cl |
SMILES canonique |
C1CC(N(C1)C2=CC=CC3=CC=CC=C32)CN.Cl |
Synonymes |
(1-naphthalen-1-ylpyrrolidin-2-yl)methanamine hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



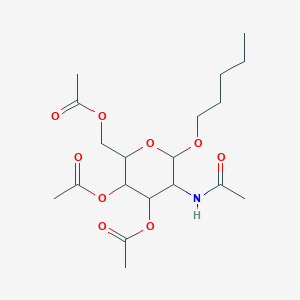
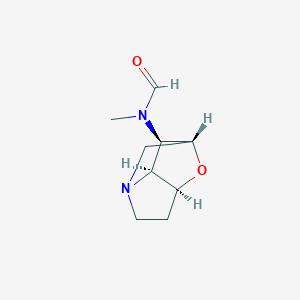
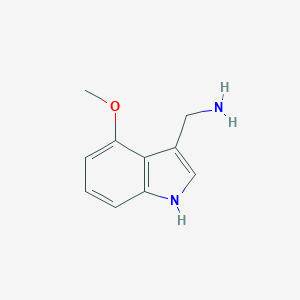
![7-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-[4,5-dihydroxy-6-methyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B115203.png)
